tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate
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Overview
Description
tert-Butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate: is a chemical compound with the molecular formula C16H32N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high purity and yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used as a probe to study enzyme activity and protein interactions. It is also utilized in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its role in modulating biological pathways and its potential use in treating various diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl (piperidin-4-yl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate
Uniqueness
tert-Butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H36N2O2 |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-2-piperidin-4-ylheptyl)carbamate |
InChI |
InChI=1S/C18H36N2O2/c1-6-7-14(2)12-16(15-8-10-19-11-9-15)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21) |
InChI Key |
JEWOSVLIBXFXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CNC(=O)OC(C)(C)C)C1CCNCC1 |
Origin of Product |
United States |
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